N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide, also known as CNP-FPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CNP-FPP is a derivative of furan, a heterocyclic organic compound, and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide is not fully understood, but it has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide is its potential as a multi-targeted therapeutic agent due to its ability to inhibit various enzymes and signaling pathways involved in cancer growth and inflammation. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, one of the limitations of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide is its low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the research and development of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide. One direction is the optimization of the synthesis method to obtain a higher yield of the desired product. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, the development of new formulations of N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide with improved solubility and bioavailability may enhance its effectiveness in various applications.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit potential applications in the field of medicine. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)propanamide has been studied for its potential use as a diagnostic tool for detecting cancer cells.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-13-6-3-10(17(19)20)8-12(13)15/h2-4,6,8H,5,7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEONRLHPMMOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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